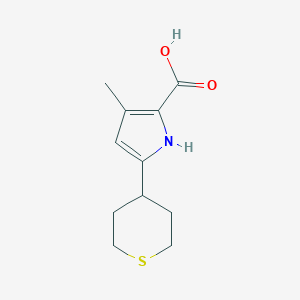
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methyl group and a tetrahydrothiopyran ring, making it a unique structure in the realm of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an arylacetic acid, followed by cyclization to form the pyrrole ring. The tetrahydrothiopyran ring can be introduced through a subsequent reaction involving thiol and appropriate cyclization conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a pyrrole ring and a tetrahydrothiopyran ring
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-methyl-5-(thian-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-6-9(12-10(7)11(13)14)8-2-4-15-5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14) |
Clé InChI |
CNHXJJIJKGKIEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2CCSCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



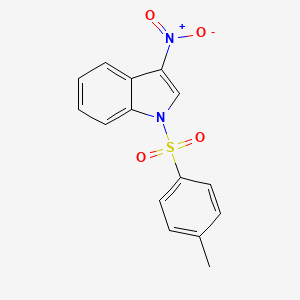
![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
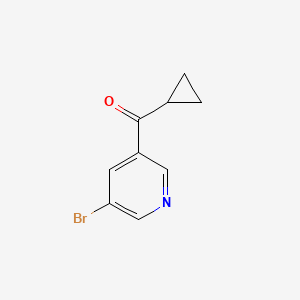

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)

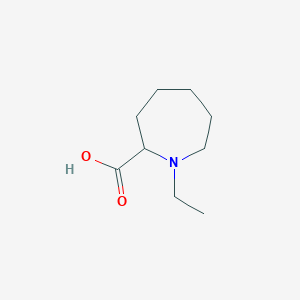
![1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13034317.png)

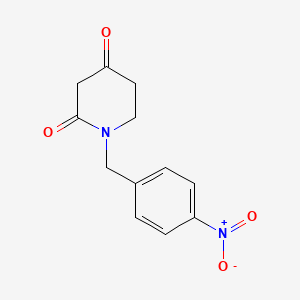
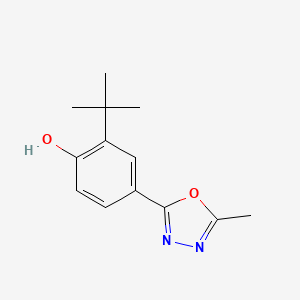
![(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)
